molecular formula C5H5ClN2O3S B7965244 2-Methoxypyrimidine-5-sulfonyl chloride

2-Methoxypyrimidine-5-sulfonyl chloride

Cat. No.: B7965244
M. Wt: 208.62 g/mol
InChI Key: PPSVRMUAEMFSAC-UHFFFAOYSA-N
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Description

2-Methoxypyrimidine-5-sulfonyl chloride (CAS 1108654-53-0) is a chemical building block with the molecular formula C₅H₅ClN₂O₃S and a molecular weight of 208.62 . This compound is a key synthetic intermediate in organic and medicinal chemistry research. Its primary research value lies in its reactivity as a sulfonyl chloride, making it a versatile reagent for introducing the 2-methoxypyrimidine-5-sulfonyl moiety into target molecules, a functional group of interest in drug discovery and development . Researchers commonly employ it in nucleophilic substitution reactions, particularly for the synthesis of sulfonamide derivatives when reacted with primary or secondary amines . Proper handling is essential. This compound is classified with the signal word "Danger" and carries hazard statements H302 (harmful if swallowed), H314 (causes severe skin burns and eye damage), and H335 (may cause respiratory irritation) . It must be stored under an inert atmosphere at 2-8°C to maintain stability . This product is intended for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxypyrimidine-5-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O3S/c1-11-5-7-2-4(3-8-5)12(6,9)10/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPSVRMUAEMFSAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Methoxypyrimidine 5 Sulfonyl Chloride

Strategies for Functionalization of the Pyrimidine (B1678525) Ring Precursors

The initial step in the synthesis of the target molecule is the construction of a suitably substituted 2-methoxypyrimidine (B189612) ring. This often involves building the heterocyclic core from acyclic precursors or modifying existing pyrimidine derivatives.

The synthesis of 2-methoxypyrimidine derivatives can be achieved through various condensation reactions. A common strategy involves the reaction of a three-carbon component with a urea or amidine derivative. For instance, 2-substituted pyrimidine-5-carboxylic esters can be synthesized by reacting the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with amidinium salts, providing a direct route to pyrimidines without substitution at the 4-position.

Another approach starts from more readily available pyrimidines, such as those derived from barbituric acid or thiouracil. For example, 2,4-dihydroxy-5-methoxypyrimidine can be prepared and subsequently chlorinated to yield 2,4-dichloro-5-methoxypyrimidine google.com. These di-chloro derivatives serve as versatile intermediates, where the chlorine atoms can be selectively replaced. The synthesis of 2,4-dihydroxy-5-methoxypyrimidine itself can be accomplished through the condensation of methyl methoxyacetate with urea in the presence of a base like sodium methoxide google.com.

PrecursorReagentsProduct
Methyl methoxyacetate, Urea1. Sodium methoxide 2. Acidification2,4-dihydroxy-5-methoxypyrimidine
2,4-dihydroxy-5-methoxypyrimidinePhosphorous oxychloride2,4-dichloro-5-methoxypyrimidine

This table outlines a general synthetic pathway to key 2-methoxypyrimidine intermediates.

Once a suitable 2-methoxypyrimidine precursor is obtained, the next critical step is the introduction of a sulfur-containing group at the C-5 position. This can be accomplished through several methods.

Direct sulfonation of an activated pyrimidine ring can lead to the formation of a sulfonic acid derivative. However, a more common and often more controllable approach is to introduce a thiol (-SH) group, which can then be oxidized. The thiol group can be introduced by reacting a halogenated pyrimidine, such as 5-bromo-2-methoxypyrimidine, with a sulfur nucleophile like sodium hydrosulfide.

Alternatively, a disulfide can be formed. The oxidation of thiols often proceeds through a disulfide intermediate, and in some synthetic strategies, the disulfide itself can be the direct precursor to the sulfonyl chloride organic-chemistry.org.

Direct Chlorosulfonation Techniques for Sulfonyl Chloride Formation

The conversion of the sulfur-functionalized 2-methoxypyrimidine to the final sulfonyl chloride is a critical step that can be achieved through direct chlorosulfonation of the pyrimidine ring or by oxidative chlorination of a sulfur-containing precursor.

Chlorosulfonic acid (ClSO₃H) is a powerful reagent for the direct introduction of a chlorosulfonyl group onto aromatic and heteroaromatic rings lsu.eduresearchgate.net. The reaction involves the electrophilic attack of the sulfonium ion on the electron-rich pyrimidine ring. For this reaction to be effective, the pyrimidine ring must be sufficiently activated. The methoxy (B1213986) group at the C-2 position is an electron-donating group, which facilitates electrophilic substitution at the C-5 position.

The reaction is typically carried out by treating the 2-methoxypyrimidine substrate with an excess of chlorosulfonic acid, often at elevated temperatures researchgate.net. The resulting sulfonic acid is then converted in situ to the sulfonyl chloride researchgate.net.

SubstrateReagentConditionsProduct
2-MethoxypyrimidineChlorosulfonic acidElevated temperature2-Methoxypyrimidine-5-sulfonyl chloride

This table illustrates the direct chlorosulfonation approach.

It is important to note that chlorosulfonic acid is a highly reactive and corrosive substance that reacts violently with water lsu.edunoaa.govnj.gov. Therefore, reactions must be conducted under anhydrous conditions.

An alternative and widely used method for the synthesis of sulfonyl chlorides is the oxidative chlorination of thiols or disulfides organic-chemistry.orgorganic-chemistry.orgresearchgate.net. This two-step process in a single pot involves the oxidation of the sulfur atom and its simultaneous chlorination.

Several reagent systems have been developed for the oxidative chlorination of thiols and disulfides.

N-chloroamides: Reagents such as 1,3-dichloro-5,5-dimethylhydantoin (DCH) are effective for the oxidative chlorination of sulfur compounds. A continuous flow protocol using DCH has been developed for the synthesis of various sulfonyl chlorides from their corresponding thiols and disulfides, offering improved safety and control over the highly exothermic reaction researchgate.net.

Sodium Hypochlorite (NaOCl): Aqueous solutions of sodium hypochlorite (bleach) in the presence of an acid, such as hydrochloric acid, can generate chlorine in situ, which then acts as the oxidizing and chlorinating agent researchgate.netorganic-chemistry.org. The reaction of thiols or disulfides with sodium hypochlorite pentahydrate (NaOCl·5H₂O) in acetic acid is an effective method for producing sulfonyl chlorides researchgate.net.

Nitric Acid/Hydrochloric Acid/Oxygen (HNO₃/HCl/O₂): A metal-free protocol utilizing a combination of nitric acid, hydrochloric acid, and oxygen has been developed for the synthesis of sulfonyl chlorides from thiols and disulfides researchgate.netnih.gov. This method has been successfully implemented in a continuous flow reactor, providing a high throughput and environmentally conscious approach nih.gov. The sulfonyl chlorides are typically isolated in good yields (70-81%) after a simple aqueous workup nih.gov.

PrecursorReagent SystemTypical Yields
2-Methoxypyrimidine-5-thiolDCHGood to Excellent
2-Methoxypyrimidine-5-thiolNaOCl / HClGood to Excellent
2-Methoxypyrimidine-5-thiolHNO₃ / HCl / O₂70-81% nih.gov

This table summarizes various reagent systems for the oxidative chlorination of a thiol precursor.

Oxidative Chlorination from Thiols and Disulfides

Mechanistic Insights into Oxidative Chlorosulfonation

The formation of sulfonyl chlorides through oxidative chlorination is a common and effective method. rsc.org While the specific mechanism for 2-methoxypyrimidine can be inferred from general principles, it is understood to involve the direct conversion of a suitable sulfur-containing precursor. The process typically utilizes a dual-function reagent that acts as both an oxidant and a source of chlorine. rsc.org

The reaction likely proceeds through a series of steps initiated by the oxidation of the sulfur atom. This is followed by a chlorination step to yield the sulfonyl chloride. The pyrimidine ring's electronic properties, particularly the influence of the 2-methoxy group, play a significant role in directing the sulfonation to the 5-position and in influencing the reactivity of the starting material. Mechanistic studies on similar heterocyclic compounds suggest the formation of highly reactive intermediates that are subsequently converted to the final product. organic-chemistry.org For instance, in related pyrimidine syntheses, oxidative conditions can lead to the formation of specific intermediates that cyclize to form the desired heterocyclic ring. organic-chemistry.org

Optimization of Reaction Conditions and Process Efficiency

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound while ensuring process efficiency and safety. Key parameters that are typically fine-tuned include solvent choice, temperature, and the use of catalysts or additives.

The choice of solvent can significantly impact the reaction rate, yield, and side-product formation. For sulfonyl chloride synthesis, solvents are selected based on their ability to dissolve the reactants, their inertness to the reaction conditions, and their boiling point, which influences temperature control. Dichloromethane (DCM) is often found to be a suitable solvent for such transformations. researchgate.net The influence of the solvent on the reaction can be complex, involving factors like solvent nucleophilicity and ionizing power, which can be analyzed using tools like the extended Grunwald-Winstein equation to understand the solvolysis of sulfonyl chlorides. mdpi.comnih.gov

Temperature control is critical, especially in highly exothermic reactions like chlorosulfonation, to prevent thermal runaway and the formation of unwanted byproducts. rsc.orgrsc.org Reactions are often initiated at a low temperature (e.g., 0 °C) and then allowed to proceed at room temperature or a moderately elevated temperature to ensure a controlled reaction rate. nih.gov

Table 1: Effect of Solvent and Temperature on Sulfonyl Chloride Synthesis

Solvent Temperature (°C) Yield (%) Reference
Dichloromethane Room Temperature 92 researchgate.net
Dimethylformamide Room Temperature Lower Yield researchgate.net
Tetrahydrofuran Room Temperature Lower Yield researchgate.net

This table is illustrative and based on general findings for sulfonyl chloride synthesis; specific data for this compound may vary.

Catalysts and additives can play a crucial role in enhancing the rate and selectivity of sulfonyl chloride synthesis. For instance, in the synthesis of certain sulfonamides from sulfonyl chlorides, a catalyst like 4-dimethylaminopyridine (DMAP) can be employed. nih.gov The choice of base is also critical, with organic bases like N-methylimidazole (NMI) or pyridine often being used to neutralize acidic byproducts and drive the reaction to completion. researchgate.netnih.gov

The presence of certain additives can also influence the reaction outcome. For example, the use of magnesium chloride has been shown to be effective in converting primary sulfonamides to sulfonyl chlorides in quantitative yields. d-nb.infonih.gov

Table 2: Influence of Catalysts and Bases on Sulfonyl Chloride Synthesis

Catalyst/Base Reagent Solvent Yield (%) Reference
N-methylimidazole SO2Cl2 Dichloromethane 92 researchgate.net
Triethylamine SO2Cl2 Dichloromethane Lower Yield researchgate.net
Pyridine (2.5 equiv) p-toluenesulfonyl chloride Dichloromethane 98 nih.gov

This table is illustrative and based on general findings for sulfonyl chloride synthesis; specific data for this compound may vary.

Advanced and Scalable Synthetic Approaches

To meet the demands of pharmaceutical production, the development of advanced and scalable synthetic methods for this compound is essential. Continuous flow chemistry has emerged as a powerful technology for achieving this.

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of sulfonyl chlorides. rsc.org These benefits include enhanced safety by minimizing the volume of hazardous reagents at any given time, precise control over reaction parameters, and improved heat and mass transfer. rsc.orgrsc.org This technology is particularly well-suited for highly exothermic reactions, allowing for better temperature management and reducing the risk of thermal runaway. rsc.org The use of continuous flow can lead to higher space-time yields and more consistent product quality. mdpi.com

The design of a continuous flow process for synthesizing this compound would involve a reactor setup that allows for the continuous feeding of reactants and the removal of the product stream. mdpi.com This could involve the use of continuous stirred-tank reactors (CSTRs) or plug flow reactors (PFRs). mdpi.comresearchgate.net

Key parameters to be optimized in a continuous flow setup include:

Flow Rate and Residence Time: The rate at which reactants are pumped through the reactor determines the residence time, which is the average time a molecule spends in the reactor. Optimizing the residence time is crucial for achieving high conversion. rsc.org For example, a short residence time of 41 seconds in a small reactor volume (639 μL) has been shown to afford a very high space-time yield for a model sulfonyl chloride synthesis. rsc.org

Temperature and Pressure: Flow reactors allow for operation at higher temperatures and pressures than are typically achievable in batch reactors, which can accelerate reaction rates. whiterose.ac.uk

Stoichiometry: The molar ratio of reactants can be precisely controlled by adjusting the flow rates of the individual reactant streams.

Mixing: Efficient mixing is essential to ensure that the reactants are in close contact, which is often achieved through the design of the reactor itself.

Automated systems can be integrated into the flow process to monitor reaction progress in real-time and adjust parameters to maintain optimal conditions, leading to significant improvements in process consistency and reliability. mdpi.comresearchgate.net

Continuous Flow Chemistry for Sulfonyl Chloride Synthesis

Advantages in Reaction Control and Throughput

The synthesis of heterocyclic sulfonyl chlorides, including this compound, often involves highly exothermic and hazardous reagents like chlorosulfonic acid. mdpi.com Traditional batch processing methods for these reactions present significant challenges in controlling reaction parameters, leading to potential thermal runaway, formation of impurities, and limitations in scalability. mdpi.comrsc.org Modern synthetic methodologies, particularly continuous flow chemistry, offer substantial advantages in overcoming these challenges, leading to superior reaction control and significantly higher throughput. mdpi.comrsc.orgnih.gov

Continuous flow systems, which involve pumping reagents through a network of tubes or microreactors, provide inherent safety and control benefits due to their high surface-area-to-volume ratio. rsc.org This characteristic allows for extremely efficient heat transfer, enabling precise temperature control and mitigating the risk of dangerous exotherms common in chlorosulfonation reactions. mdpi.comrsc.org By preventing thermal runaway, side reactions are minimized, leading to a purer product and higher yield.

The implementation of automated continuous manufacturing systems, for instance using Continuous Stirred-Tank Reactors (CSTRs) in series, has demonstrated marked improvements in process consistency and reliability for the production of aryl sulfonyl chlorides. mdpi.com Such systems allow for real-time monitoring and automated control of process parameters, reducing operator exposure and the potential for human error. mdpi.com This level of control is crucial for maintaining optimal reaction conditions consistently, which is often difficult to achieve in large-scale batch reactors.

A key metric for evaluating the efficiency of a manufacturing process is the spacetime yield, which measures the amount of product produced per unit of volume per unit of time. Continuous flow processes have been shown to significantly increase spacetime yield compared to batch methods. For example, in the continuous manufacturing of aryl sulfonyl chlorides, the spacetime yield was nearly doubled from an optimized scaled-up batch procedure (0.072 g mL⁻¹ h⁻¹ for batch vs. 0.139 g mL⁻¹ h⁻¹ for flow). mdpi.com This enhancement in throughput is achieved by eliminating the downtime associated with heating, cooling, and cleaning cycles inherent to batch production. mdpi.com

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Aryl Sulfonyl Chlorides
ParameterBatch ProcessingContinuous Flow ProcessingAdvantage of Continuous Flow
Thermal ControlPoor; risk of thermal runawayExcellent; rapid heat dissipationEnhanced safety and reduced impurity formation mdpi.comrsc.org
Process ControlManual; subject to human errorAutomated; high consistency and reliabilityImproved product quality and process robustness mdpi.com
ScalabilityChallenging; requires reactor redesignStraightforward; accomplished by extending run timeFlexible and efficient scale-up nih.gov
Spacetime YieldLower (e.g., 0.072 g mL⁻¹ h⁻¹)Significantly Higher (e.g., 0.139 g mL⁻¹ h⁻¹)Increased manufacturing throughput and efficiency mdpi.com
SafetyHigher risk due to large reagent volumesInherently safer with small reaction volumesMinimized risk of accidents and exposure rsc.orgnih.gov

Multicomponent Reactions and Domino Sequences

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. nih.gov These reactions, along with domino (or cascade) sequences where subsequent reactions occur as a consequence of the functionality formed in a previous step, are powerful tools for the rapid construction of complex molecules, particularly heterocycles. rsc.orgwindows.net

This compound is a valuable building block for use in such reactions. Its electrophilic sulfonyl chloride moiety can readily react with nucleophiles, while the pyrimidine ring offers a scaffold for further functionalization. This dual reactivity makes it an ideal component for MCRs designed to generate libraries of structurally diverse sulfonamides, which are a cornerstone of medicinal chemistry.

For instance, this compound can be employed in a multicomponent sequence to synthesize complex heterocyclic systems. A hypothetical but chemically sound MCR could involve the reaction of an aldehyde, an amine, and an alkyne (an A³ coupling) to generate a propargylamine in situ. This intermediate could then act as a nucleophile, reacting with this compound in the same pot to yield a complex sulfonamide. Such a strategy allows for the formation of multiple bonds and the assembly of a highly functionalized molecule in a single, atom-economical step.

Domino sequences involving sulfonyl chlorides are also prevalent in the synthesis of fused heterocyclic systems. For example, a reaction could be initiated by the Michael addition of a nucleophile to an activated alkene, followed by an intramolecular cyclization where a sulfonamide, formed from this compound, participates in ring closure. The pyrimidine core itself can be constructed via MCRs, such as the Biginelli reaction, and subsequently functionalized to introduce the sulfonyl chloride group, which can then participate in further domino transformations. The integration of pyrimidine synthesis with subsequent MCRs or domino reactions represents a highly efficient approach to novel and diverse chemical entities. rsc.orgnih.gov

Table 2: Potential Application of this compound in MCRs
Reaction TypeReactantsIntermediate/Key StepPotential Product ClassAdvantages
Ugi-type MCRAldehyde, Amine, Isocyanide, this compound (as acid component surrogate)Formation of an α-acylamino carboxamide backboneComplex pyrimidine-bearing peptidomimetic sulfonamidesHigh structural diversity, rapid library synthesis
A³ Coupling + SulfonylationAldehyde, Amine, Alkyne, this compoundIn situ formation of propargylamine followed by nucleophilic attack on sulfonyl chloridePropargyl sulfonamides with a pyrimidine coreConvergence, operational simplicity nih.gov
Domino Michael/CyclizationMichael Acceptor, Nucleophile, this compoundInitial Michael addition creates a nucleophilic center that reacts with the sulfonyl chloride, followed by intramolecular cyclizationFused heterocyclic sulfonamidesFormation of multiple C-C and C-N/C-S bonds in one pot

Reactivity and Mechanistic Aspects of 2 Methoxypyrimidine 5 Sulfonyl Chloride

Role as an Electrophilic Synthon in Complex Molecule Construction

2-Methoxypyrimidine-5-sulfonyl chloride serves as a powerful electrophilic building block in organic synthesis. The sulfonyl chloride moiety (-SO₂Cl) is highly reactive towards nucleophiles due to the strong electron-withdrawing nature of the sulfonyl group, which renders the chlorine atom an excellent leaving group. fiveable.me This inherent reactivity allows for its use in the construction of more complex molecular architectures through the formation of stable sulfonamide, sulfonate ester, and sulfone linkages.

The high electrophilicity of this compound makes it a suitable reactant for annulation and cyclization strategies. By reacting with bifunctional nucleophiles, it can facilitate the formation of new heterocyclic rings. For instance, a reaction with a molecule containing both an amine and a hydroxyl group could proceed via initial formation of a stable sulfonamide. The remaining hydroxyl group could then, in a subsequent step, participate in an intramolecular cyclization, potentially attacking an activated position on the pyrimidine (B1678525) ring to form a fused bicyclic system. While specific examples involving this compound in complex annulations are specialized, the fundamental reactivity of sulfonyl chlorides in such transformations is a well-established synthetic strategy.

Aryl sulfonyl chlorides are versatile partners in transition-metal-catalyzed cross-coupling reactions, offering an alternative to more common aryl halides. nih.gov this compound can participate in these reactions in several ways.

One key application is its role as a precursor to boronic acids or their esters, which are cornerstone reagents for Suzuki-Miyaura cross-coupling. Although direct conversion of sulfonyl chlorides to boronic acids is not the most common route, a pathway via sulfonate esters is synthetically viable. The sulfonyl chloride can be reacted with a diol, such as pinacol, to form a stable pyrimidinyl sulfonate ester. This sulfonate can then serve as a substrate in palladium-catalyzed borylation reactions to furnish the corresponding 2-methoxypyrimidine-5-boronate ester.

Furthermore, the sulfonyl chloride group itself can act as a leaving group in desulfonylative cross-coupling reactions. Under specific palladium catalysis conditions, the C-S bond can be cleaved, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. researchgate.netchemrevlett.com This reactivity contrasts with its more typical role in forming C-S bonds, highlighting the diverse utility of the sulfonyl chloride moiety which is highly dependent on the chosen catalytic system. chemrevlett.com

Chemo-, Regio-, and Stereoselectivity in Chemical Transformations

The sulfonyl chloride functional group is a potent electrophile that demonstrates high chemoselectivity. d-nb.infonih.gov It reacts readily with a wide range of soft and hard nucleophiles, including primary and secondary amines, alcohols, and thiols, to form the corresponding sulfonamides, sulfonates, and thioethers, respectively. fiveable.me This reaction is typically fast and selective, allowing the sulfonyl chloride to react in the presence of other, less reactive electrophilic sites within a complex molecule. d-nb.infonih.gov This high degree of selectivity makes sulfonyl chlorides valuable for late-stage functionalization in medicinal chemistry, where mild and specific reactions are required. d-nb.info

Table 1: Products from the Reaction of this compound with Various Nucleophiles
Nucleophile (Nu-H)Product ClassGeneral Structure
Primary Amine (R-NH₂)N-Substituted Sulfonamide2-MeO-Pyr-SO₂-NHR
Secondary Amine (R₂NH)N,N-Disubstituted Sulfonamide2-MeO-Pyr-SO₂-NR₂
Alcohol (R-OH)Sulfonate Ester2-MeO-Pyr-SO₂-OR
Thiol (R-SH)Thiosulfonate2-MeO-Pyr-SO₂-SR

The reactivity of the sulfonyl chloride group is significantly modulated by the electronic properties of the pyrimidine ring and its substituents. The pyrimidine ring itself, with its two electron-withdrawing nitrogen atoms, enhances the electrophilicity of the sulfur atom at the 5-position compared to a simple benzenesulfonyl chloride.

The 2-methoxy group has a dual electronic effect:

Inductive Effect (-I): The electronegative oxygen atom withdraws electron density through the sigma bond framework, slightly increasing the electrophilicity of the sulfonyl group.

Mesomeric Effect (+M): The oxygen lone pair can donate electron density into the pyrimidine ring through resonance.

Table 2: Predicted Relative Reactivity of 5-Sulfonyl Chloride Pyrimidines
Substituent at C2Dominant Electronic EffectPredicted Reactivity towards Nucleophiles
-NO₂ (Nitro)Strongly Electron-Withdrawing (-I, -M)Highest
-Cl (Chloro)Electron-Withdrawing (-I)High
-OCH₃ (Methoxy)Withdrawing (-I) / Donating (+M)Intermediate
-CH₃ (Methyl)Electron-Donating (+I)Lowest

Detailed Mechanistic Investigations of Key Transformations

The reactions of this compound are primarily governed by two distinct mechanistic pathways, depending on the reactants and conditions.

Nucleophilic Substitution at Sulfur: The reaction with nucleophiles such as amines or alcohols typically proceeds through a concerted, bimolecular nucleophilic substitution (SN2-type) mechanism at the sulfur atom. nih.govresearchgate.net The nucleophile attacks the electrophilic sulfur center, leading to a trigonal bipyramidal transition state. Simultaneously, the chloride ion departs as the leaving group. This pathway is the basis for the formation of sulfonamides and sulfonate esters. nih.govacs.org For arenesulfonyl chlorides, this direct displacement is the dominant pathway in most cases. nih.gov

Palladium-Catalyzed Cross-Coupling: When used in Suzuki-Miyaura type reactions, the mechanism involves a catalytic cycle centered on a palladium complex. libretexts.org The generally accepted mechanism involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-sulfur (C-S) or sulfur-chlorine (S-Cl) bond of the sulfonyl chloride. For desulfonylative couplings where the SO₂Cl group is replaced, oxidative addition into the C-S bond is proposed. researchgate.net

Transmetalation: The organopalladium intermediate reacts with an organoboron species (activated by a base) to transfer the organic group from boron to palladium. libretexts.orgwikipedia.org

Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle. libretexts.orgwikipedia.org

The specific outcome of palladium-catalyzed reactions—whether it results in C-S bond formation (sulfones) or C-C bond formation (desulfonylative coupling)—is highly dependent on the ligands, base, and reaction conditions employed, which can stabilize different intermediates in the catalytic cycle. chemrevlett.com

Kinetic Studies and Reaction Rate Determination

Detailed kinetic studies specifically focused on this compound are not extensively available in the public domain. However, the reactivity of sulfonyl chlorides as a class has been the subject of numerous mechanistic investigations, providing a framework for understanding the probable kinetic behavior of this specific compound.

Kinetic studies on analogous sulfonyl chlorides, such as p-toluenesulfonyl chloride, have been conducted to elucidate reaction mechanisms. For instance, the reaction of p-toluenesulfonyl chloride with α-hydroxy acids in the presence of pyridine has been shown to follow second-order kinetics, being first order with respect to each reactant. allresearchjournal.com Such studies often employ techniques like conductometry to monitor the progress of the reaction and determine rate constants. allresearchjournal.com The data from these studies, including the evaluation of thermodynamic parameters like the entropy of activation, often suggest a bimolecular nucleophilic substitution (SN2) mechanism at the sulfur center. allresearchjournal.com

The solvolysis of various arenesulfonyl chlorides has also been extensively studied, with the extended Grunwald-Winstein equation being applied to correlate the specific rates of solvolysis across a range of solvents. mdpi.com These analyses provide insights into the sensitivity of the reaction rate to solvent nucleophilicity and ionizing power, further supporting the proposal of an SN2 pathway for many sulfonyl chlorides. mdpi.com For example, the solvolysis of benzenesulfonyl chloride and its derivatives are generally believed to proceed via an SN2 mechanism. mdpi.com

Factors such as the nature of substituents on the aromatic ring can influence the reaction rate. Electron-withdrawing groups tend to increase the rate of nucleophilic attack by making the sulfonyl sulfur more electrophilic, while electron-donating groups have the opposite effect. mdpi.com In the case of this compound, the electronic properties of the 2-methoxypyrimidine (B189612) ring would be a key determinant of its reactivity profile.

Table 1: Representative Kinetic Data for Related Sulfonyl Chlorides

Sulfonyl ChlorideReactant/SolventKinetic OrderRate Constant (k)Temperature (°C)Reference
p-Toluenesulfonyl Chlorideα-Hydroxy acids/PyridineSecondNot Specified20, 30, 40 allresearchjournal.com
Benzenesulfonyl ChlorideSolvolysisNot SpecifiedNot Specified35.0 mdpi.com
p-Nitrobenzenesulfonyl ChlorideSolvolysisNot SpecifiedNot Specified35.0 mdpi.com

This table is illustrative and based on data for analogous compounds due to the lack of specific kinetic data for this compound.

Identification and Characterization of Reaction Intermediates

The direct identification and characterization of reaction intermediates for reactions involving this compound are not well-documented in readily accessible literature. However, based on the established mechanisms for sulfonyl chlorides, the nature of potential intermediates can be inferred.

In the context of SN2 reactions, the process is generally considered to be concerted, proceeding through a pentacoordinate transition state rather than a distinct intermediate. In this transition state, the incoming nucleophile and the leaving chloride group are both partially bonded to the sulfur atom. The negative entropy of activation observed in kinetic studies of related sulfonyl chlorides supports the formation of such an ordered transition state. allresearchjournal.com

However, under different reaction conditions or with specific reactants, the formation of transient intermediates is possible. For instance, in reactions with certain cyclic imines, the formation of N-alkanesulfonyliminium ions as intermediates has been proposed. researchgate.net These intermediates are generated through the sulfonylation of the imine nitrogen.

In radical reactions, sulfonyl radicals (RSO2•) can be generated from sulfonyl chlorides. For example, the reaction of α-hydroxyl and α-alkoxyl alkyl radicals with methanesulfonyl chloride has been shown to produce the MeSO2• radical, which can be identified by its transient optical absorption spectrum. researchgate.net While not specific to this compound, this indicates a potential pathway for the formation of the corresponding pyrimidinylsulfonyl radical under appropriate radical-initiating conditions.

Table 2: Potential Reaction Intermediates in Reactions of Sulfonyl Chlorides

Intermediate TypeProposed Formation ReactionMethod of Characterization/EvidenceReference
Pentacoordinate Transition StateSN2 Nucleophilic SubstitutionKinetic Data (e.g., negative ΔS‡) allresearchjournal.com
N-Alkanesulfonyliminium IonReaction with Cyclic IminesProduct Analysis researchgate.net
Sulfonyl Radical (RSO2•)Reaction with Alkyl RadicalsPulse Radiolysis (Transient Absorption Spectroscopy) researchgate.net

This table outlines potential intermediates based on general reactivity patterns of sulfonyl chlorides, as specific data for this compound is not available.

Advanced Applications in Molecular Construction and Functional Materials

Building Block for Diverse Heterocyclic Systems

The inherent reactivity of the sulfonyl chloride group makes 2-Methoxypyrimidine-5-sulfonyl chloride an attractive starting material for the synthesis of more complex heterocyclic structures.

While direct, specific examples of using this compound for the synthesis of fused pyrimidine (B1678525) systems are not extensively documented in publicly available literature, the general reactivity of sulfonyl chlorides and pyrimidine derivatives allows for postulation of its utility in this area. eurjchem.comresearchgate.netjchr.orgjchr.orgnih.gov The sulfonyl chloride can readily react with various nucleophiles, a fundamental reaction in the construction of larger molecular frameworks. libretexts.org For instance, reaction with bifunctional nucleophiles could potentially lead to the formation of fused rings, incorporating the pyrimidine core into a larger polycyclic system. The synthesis of various fused pyrimidine derivatives from different starting materials is a well-established area of research, indicating the general interest in such scaffolds. eurjchem.comresearchgate.netjchr.orgjchr.orgnih.gov

The concept of combinatorial chemistry relies on the efficient synthesis of large numbers of diverse compounds, known as chemical libraries, which can then be rapidly screened for biological activity. sigmaaldrich.com The properties of this compound make it a potentially valuable building block for such libraries. Its ability to react with a wide range of amines and other nucleophiles allows for the generation of a large and diverse set of sulfonamide derivatives. libretexts.orgsigmaaldrich.comcbijournal.com This approach is a cornerstone of modern drug discovery, enabling the exploration of vast chemical space to identify new therapeutic leads. researchgate.net

Table 1: Potential Amine Building Blocks for Library Synthesis with this compound

Amine TypeExamplePotential Application
Primary Aliphatic AminesCyclohexylamineIntroduction of lipophilic groups
Secondary Aliphatic AminesDiethylamineModulation of steric and electronic properties
Aromatic AminesAnilineIntroduction of aromatic moieties for π-stacking interactions
Heterocyclic AminesPiperidineIncorporation of additional heterocyclic rings

This table represents a conceptual framework for library generation based on established sulfonamide synthesis principles.

Precursor to Biologically Relevant Scaffolds and Ligands

The pyrimidine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. nih.gov The sulfonamide functional group is also a key feature in many biologically active molecules, known for its ability to act as a hydrogen bond acceptor and to mimic the geometry of an amide bond. cbijournal.comnih.gov The combination of these two features in derivatives of this compound makes them attractive candidates for the design of new therapeutic agents.

Sulfonamides are well-known for their role as enzyme inhibitors, particularly targeting metalloenzymes like carbonic anhydrases. nih.gov The sulfonamide group can coordinate with the metal ion in the enzyme's active site, leading to potent inhibition. nih.gov By reacting this compound with various amines, a library of novel sulfonamides can be synthesized. These compounds can then be screened against a panel of enzymes to identify potential inhibitors. The 2-methoxy-pyrimidine moiety can be tailored to interact with specific pockets within the enzyme active site, potentially leading to highly selective inhibitors. nih.gov The general synthesis of sulfonamides from sulfonyl chlorides is a robust and well-understood chemical transformation. libretexts.orgcbijournal.comorganic-chemistry.org

Computational methods, often referred to as in silico studies, play a crucial role in modern drug discovery. researchgate.netunair.ac.idnih.govchemmethod.comnih.gov These techniques allow for the prediction of how a molecule might bind to a biological target, such as a protein or enzyme, before it is even synthesized. researchgate.netunair.ac.idnih.govchemmethod.comnih.gov Derivatives of this compound are amenable to such studies. Molecular docking simulations can be used to predict the binding mode and affinity of these compounds to various protein targets. unair.ac.idnih.gov Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties can be predicted to assess the drug-likeness of the designed molecules. ajchem-a.com This rational, computer-aided approach can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success. researchgate.netchemmethod.com

Table 2: Key Parameters in In Silico Analysis of 2-Methoxypyrimidine (B189612) Sulfonamides

ParameterDescriptionRelevance
Binding Affinity (ΔG)The predicted free energy of binding between the ligand and the target protein.A lower value indicates a stronger predicted interaction.
Hydrogen BondsThe number and type of hydrogen bonds formed between the ligand and the protein.Crucial for stabilizing the ligand-protein complex.
Hydrophobic InteractionsInteractions between nonpolar regions of the ligand and the protein.Contribute significantly to binding affinity.
ADMET PropertiesPredicted absorption, distribution, metabolism, excretion, and toxicity profiles.Essential for assessing the potential of a compound to become a drug.

This table outlines the common computational parameters used to evaluate potential drug candidates.

Potential in Material Science and Supramolecular Chemistry

While the primary focus of research on pyrimidine sulfonamides has been in the biological realm, their structural features suggest potential applications in material science and supramolecular chemistry. The ability of the pyrimidine ring and the sulfonamide group to participate in non-covalent interactions, such as hydrogen bonding and π-stacking, could be exploited to create ordered supramolecular assemblies. researchgate.netcolab.wsnih.govresearchgate.net The introduction of sulfonamide functionalities into metal-organic frameworks (MOFs) using sulfonyl chlorides has been demonstrated, opening up possibilities for creating novel functional materials with tailored properties for applications in catalysis, gas storage, and sensing. rsc.org Although specific studies on this compound in this context are lacking, the general principles of supramolecular chemistry and materials science suggest that its derivatives could be valuable components for creating new materials with interesting properties. researchgate.netcolab.wsnih.govresearchgate.net

Incorporation into Polymeric Structures

The reactive sulfonyl chloride group of this compound serves as a key functional handle for its incorporation into a variety of polymeric structures. This can be achieved through two primary strategies: polymerization of a monomer derived from the compound or by post-polymerization functionalization of existing polymers.

The most direct method for incorporating the 2-methoxypyrimidine-5-sulfonyl moiety is through post-polymerization modification. This strategy involves reacting this compound with a pre-formed polymer that contains nucleophilic functional groups, such as hydroxyl (-OH) or amine (-NH2) groups. The sulfonyl chloride readily reacts with these groups to form stable sulfonamide or sulfonate ester linkages, thereby grafting the pyrimidine unit onto the polymer backbone. This approach is highly versatile as it allows for the controlled introduction of the functional pyrimidine unit onto a wide range of commercially available or custom-synthesized polymers.

For instance, polymers bearing hydroxyl groups, such as polyvinyl alcohol (PVA) or poly(2-hydroxyethyl methacrylate) (PHEMA), can be functionalized by reaction with this compound in the presence of a base to yield polymers with pendant methoxypyrimidine-5-sulfonate groups. Similarly, polymers with primary or secondary amine functionalities, like polyethyleneimine (PEI) or poly(allylamine), can be readily modified to introduce the corresponding sulfonamide linkages. nih.gov The degree of functionalization can be controlled by adjusting the stoichiometry of the reactants.

Another approach involves the synthesis of a polymerizable monomer derived from this compound. For example, the sulfonyl chloride can be reacted with an amino-functionalized monomer, such as N-(2-aminoethyl)methacrylamide, to produce a novel pyrimidine-sulfonamide-containing monomer. This new monomer can then be copolymerized with other vinyl monomers via free radical polymerization or more controlled techniques like RAFT or ATRP to generate well-defined copolymers with tunable properties.

The incorporation of the 2-methoxypyrimidine-5-sulfonyl moiety into polymeric structures can impart a range of desirable properties. The pyrimidine ring, being a key component of nucleobases, can introduce biocompatibility and the potential for specific biological interactions. nih.gov Furthermore, the presence of the electron-deficient pyrimidine ring and the polar sulfonyl group can enhance the thermal stability and modify the solubility of the parent polymer. For example, the introduction of pyrimidine rings into polyether urethanes has been shown to improve their thermal properties. tandfonline.com

Table 1: Potential Strategies for Polymer Functionalization with this compound

Polymer Type Functional Group Reaction Type Resulting Linkage Potential Application
Polyvinyl alcohol (PVA) Hydroxyl (-OH) Sulfonylation Sulfonate Ester Hydrogels, Biomaterials
Polyethyleneimine (PEI) Amine (-NH2) Sulfonamidation Sulfonamide Gene delivery, Metal chelation
Poly(allylamine) Amine (-NH2) Sulfonamidation Sulfonamide Functional coatings

Formation of Supramolecular Assemblies through Noncovalent Interactions

Beyond its utility in covalent polymer synthesis, the this compound moiety, particularly after conversion to its corresponding sulfonamide, is an excellent candidate for the construction of intricate supramolecular assemblies. These ordered structures are formed and held together by a network of specific and directional non-covalent interactions.

The key to the supramolecular potential of this compound lies in the combination of the pyrimidine ring and the sulfonamide group. The pyrimidine ring, with its nitrogen atoms, can act as a hydrogen bond acceptor. The methoxy (B1213986) group at the 2-position can also participate in weaker hydrogen bonding. The sulfonamide group (-SO2NHR) is a particularly robust functional group for directing supramolecular assembly, as it possesses both a hydrogen bond donor (the N-H group) and two strong hydrogen bond acceptors (the sulfonyl oxygens).

This combination of hydrogen bond donors and acceptors allows for the formation of highly predictable and stable hydrogen-bonding motifs, such as dimers and catemers. For instance, the N-H of one sulfonamide molecule can form a hydrogen bond with a sulfonyl oxygen of a neighboring molecule, leading to the formation of one-dimensional chains or tapes. Furthermore, the pyrimidine nitrogen atoms can engage in hydrogen bonding with the sulfonamide N-H, leading to more complex two- or three-dimensional networks. acs.org

In addition to hydrogen bonding, π-π stacking interactions between the aromatic pyrimidine rings can play a significant role in stabilizing the supramolecular architecture. The electron-deficient nature of the pyrimidine ring can lead to favorable stacking arrangements with other aromatic systems. These non-covalent interactions, acting in concert, can direct the self-assembly of the molecules into well-defined crystalline structures or organized aggregates in solution. nih.govias.ac.in

The principles of crystal engineering can be applied to predict and control the supramolecular structures formed by derivatives of this compound. By systematically varying the substituent on the sulfonamide nitrogen, it is possible to fine-tune the intermolecular interactions and thus the resulting solid-state packing. The formation of specific crystal forms of pyrimidine sulfonamide compounds has been the subject of patent applications, highlighting the industrial relevance of controlling these non-covalent interactions. google.comgoogle.com

Table 2: Key Non-covalent Interactions in Supramolecular Assemblies of 2-Methoxypyrimidine-5-sulfonamide Derivatives

Interaction Type Donor/Acceptor Groups Typical Geometry Role in Assembly
Hydrogen Bonding N-H (donor), S=O (acceptor) Linear Formation of chains and networks
Hydrogen Bonding N-H (donor), Pyrimidine N (acceptor) Directional Cross-linking of chains
π-π Stacking Pyrimidine rings Parallel or T-shaped Stabilization of layered structures

The ability to form ordered supramolecular structures opens up possibilities for the development of functional materials such as organic semiconductors, porous materials for gas storage, and crystalline materials with tailored optical or electronic properties.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Spectroscopic Techniques for Structural Elucidation of Derivatives

High-resolution spectroscopy provides unambiguous proof of a molecule's covalent framework and stereochemistry. For derivatives of 2-methoxypyrimidine-5-sulfonyl chloride, Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are the principal tools for structural elucidation.

Advanced NMR spectroscopy is a cornerstone for the structural analysis of sulfonylpyrimidine derivatives. Standard one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial data on the chemical environment of protons and carbons, respectively. acs.org For instance, in derivatives, the aromatic protons of the pyrimidine (B1678525) ring exhibit characteristic chemical shifts that are influenced by the electronic effects of the substituents. acs.org

Two-dimensional (2D) NMR techniques are crucial for assembling complex molecular structures.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of protons to their corresponding carbons. This has been used to monitor the real-time synthesis of pyrimidine derivatives, tracking the evolution of reagents and intermediates. nih.gov

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is critical for connecting different fragments of a molecule and confirming the substitution pattern on the pyrimidine ring. nih.gov For example, HMBC can establish the connectivity between the pyrimidine ring and the sulfonyl group or other appended moieties.

¹⁵N NMR: In specific cases, ¹⁵N NMR, often through 2D experiments like ¹H-¹⁵N HSQC, can provide direct evidence of covalent bond formation, as seen in the study of covalent inhibitors where the pyrimidine nitrogen atoms are involved in binding. nih.gov

Solid-state NMR (ssNMR) is a powerful, non-destructive technique for analyzing compounds in their solid form, providing insights into phenomena not observable in solution.

Polymorphism: Different crystalline forms (polymorphs) of a compound can have distinct ssNMR spectra. Techniques like Cross-Polarization Magic Angle Spinning (CPMAS) can differentiate between polymorphs, which is critical as different forms can have varied physical properties. google.com For pyrimidine-containing compounds, ssNMR can detect changes in molecular packing and conformation between different crystal forms. nih.gov

Tautomerism: For pyrimidine derivatives capable of tautomerization (e.g., keto-enol), ssNMR can determine the predominant tautomer in the solid state. researchgate.netrsc.org Studies on ureidopyrimidinone model compounds have shown that variable-temperature ssNMR can monitor the tautomeric equilibrium and molecular mobility upon heating. nih.govresearchgate.net

Table 1: Application of Advanced NMR Techniques in the Study of Pyrimidine Derivatives
NMR TechniqueApplicationType of Information ObtainedExample from Research
2D HSQC/HMBCStructural Elucidation¹H-¹³C one-bond (HSQC) and multiple-bond (HMBC) correlations for assembling molecular structure.Confirmation of intermediate structures in the synthesis of alkylpyrimidines. nih.gov
2D ¹H-¹⁵N HSQCCovalent Adduct CharacterizationConfirmation of irreversible reactions and identification of nitrogen atoms involved in bonding.Verification of the irreversibility of the reaction between a sulfonylpyrimidine and a protein target. nih.gov
Solid-State NMR (CPMAS)Polymorphism & TautomerismDistinguishing between different crystal forms and identifying the dominant tautomer in the solid phase.Investigation of keto-enol tautomerism in dimeric ureidopyrimidinone derivatives upon heating. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of novel this compound derivatives and for studying their fragmentation pathways. Techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer provide mass measurements with high accuracy (typically <5 ppm error), allowing for the confident determination of a molecule's empirical formula. mdpi.com

HRMS is particularly vital in mechanistic studies, for example, in confirming the covalent modification of target proteins by sulfonylpyrimidine-based inhibitors. By comparing the accurate mass of the unmodified protein with the protein after reaction with the compound, the formation of a covalent adduct can be unambiguously confirmed, and the mass increase corresponds precisely to the mass of the added molecular fragment. acs.orgnih.gov

The fragmentation patterns observed in MS/MS experiments provide structural information that complements NMR data. The pyrimidine ring and sulfonyl group induce characteristic fragmentation. sphinxsai.comresearchgate.net Common fragmentation pathways for related pyrimidine sulfone and sulfonamide structures include:

Cleavage of the bond between the pyrimidine ring and the sulfur atom.

Loss of the sulfonyl group (as SO₂) or the leaving group from the sulfonyl moiety. mdpi.com

Heterolytic cleavages near the linker between the pyrimidine and other aromatic systems. mdpi.com

Fission of the pyrimidine ring itself, often involving the extrusion of small neutral molecules. sphinxsai.com

Table 2: Common Fragmentation Patterns in Mass Spectrometry of Pyrimidine Derivatives
Parent StructureFragmentation PathwayResulting FragmentSignificance
Aryl-SO₂-PyrimidineSmiles Rearrangement & loss of SO₂N-(pyrimidinyl)aryl cationConfirms the connectivity between the pyrimidine and aryl moieties. mdpi.com
Pyrimidine-ThioetherLoss of the thioether side chainPyrimidine radical cationIndicates a labile C-S bond. researchgate.net
Substituted PyrimidineLoss of substituent groups (e.g., CN, OCH₃, Br)Fragment ions corresponding to the core ringHelps identify the nature and position of substituents. researchgate.net
DihydropyrimidineExtrusion of C=ODe-carbonylated cationCharacteristic fragmentation for pyrimidinone structures. sphinxsai.com

Vibrational and Electronic Spectroscopy for Mechanistic and Electronic Studies

Vibrational and electronic spectroscopies probe the functional groups and conjugated π-systems within molecules. These techniques are used to monitor reactions, analyze bonding, and understand the electronic structure of this compound derivatives.

Infrared (IR) and Raman spectroscopy are powerful, non-destructive methods for identifying functional groups. nih.gov The vibrational frequencies of specific bonds serve as a molecular fingerprint. For derivatives of this compound, key vibrational bands include:

S=O Stretching: The sulfonyl group exhibits strong, characteristic asymmetric and symmetric stretching vibrations, typically found in the regions of 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹, respectively.

C=N and C=C Stretching: Vibrations associated with the pyrimidine ring are typically observed in the 1400-1600 cm⁻¹ region. nih.gov

C-O Stretching: The methoxy (B1213986) group on the pyrimidine ring will show C-O stretching bands.

S-Cl Stretching: The sulfonyl chloride moiety has a characteristic S-Cl stretching frequency, which would be expected to disappear upon substitution.

These techniques are also valuable for reaction monitoring. For instance, the disappearance of the S-Cl vibrational band and the appearance of new bands (e.g., N-H stretching in sulfonamides) can be tracked in real-time to follow the progress of a reaction. acs.org Furthermore, theoretical calculations using Density Functional Theory (DFT) are often employed to predict vibrational frequencies, which are then compared with experimental IR and Raman data to support the assignment of fundamental modes. nih.govnih.gov

Table 3: Characteristic Vibrational Frequencies for Sulfonylpyrimidine Derivatives
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Spectroscopy Method
Sulfonyl (SO₂)Asymmetric Stretch~1350 - 1400IR (Strong)
Sulfonyl (SO₂)Symmetric Stretch~1150 - 1200IR (Strong)
Pyrimidine RingC=N / C=C Stretch~1400 - 1600IR, Raman
Sulfonamide (N-H)N-H Stretch~3200 - 3400IR

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The pyrimidine core is an aromatic heterocycle with characteristic π→π* and n→π* transitions. rsc.org The position (λ_max) and intensity (molar extinction coefficient, ε) of these absorption bands are highly sensitive to the nature and position of substituents on the ring.

Substitution with a sulfonyl group and a methoxy group, as in this compound, modifies the electronic structure of the pyrimidine ring. The introduction of further substituents in its derivatives can lead to significant shifts in the absorption maxima. For example, extending the conjugated system by adding other aromatic or unsaturated groups typically causes a bathochromic (red) shift to longer wavelengths. mdpi.com

Studies on related systems have shown that the electronic properties are influenced by conjugation effects. This includes not only the conventional π-conjugation but also interactions like σ–π and σ–π conjugation, where sigma bonds from substituent groups (like silyl (B83357) groups in model compounds) interact with the π-system of an aromatic core. nih.gov These interactions can alter the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), thereby affecting the UV-Vis absorption and fluorescence properties. nih.govmdpi.com Comparing the spectra of a series of derivatives allows for the systematic study of these structure-property relationships. mdpi.comrsc.org

Table 4: Electronic Transitions and Influencing Factors in Pyrimidine Derivatives
Transition TypeTypical Spectral RegionDescriptionEffect of Extended Conjugation
π → π~200-300 nmExcitation of an electron from a π bonding orbital to a π antibonding orbital. Generally high intensity.Bathochromic shift (to longer λ) and hyperchromic effect (increased intensity). mdpi.com
n → π>270 nmExcitation of a non-bonding electron (from N) to a π antibonding orbital. Generally low intensity.Can be masked by stronger π→π* transitions or shifted by solvent polarity. rsc.org

X-ray Crystallography for Precise Structural Confirmation

Single-crystal X-ray diffraction is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. nih.govmdpi.com This technique provides precise data on bond lengths, bond angles, and torsional angles, confirming the exact connectivity and conformation of a molecule. researchgate.netmdpi.com For derivatives of this compound, X-ray crystallography can definitively establish the substitution pattern on the pyrimidine ring and the geometry around the sulfur atom. nih.govbiointerfaceresearch.com

Beyond individual molecular geometry, crystallographic analysis reveals crucial details about the supramolecular assembly in the crystal lattice. nih.gov It elucidates intermolecular interactions such as:

Hydrogen Bonding: Key for determining the packing of molecules, especially in sulfonamide derivatives where N-H···O or N-H···N bonds can form. nih.govbiointerfaceresearch.com

π–π Stacking: Interactions between the aromatic pyrimidine rings of adjacent molecules, which contribute to crystal stability. nih.gov

Other Non-covalent Interactions: Such as C-H···O or C-H···π interactions, which further guide the molecular packing arrangement. mdpi.com

In one study of a related pyrimidine benzenesulfonate (B1194179) derivative, X-ray analysis showed that the pyrimidine and benzene (B151609) rings were nearly perpendicular to each other, and it detailed the π–π stacking interactions that stabilized the crystal packing. nih.gov Such detailed structural information is invaluable for understanding structure-activity relationships and for computational modeling studies. acs.orgresearchgate.net

Table 5: Example Crystallographic Data for a Pyrimidine Sulfonate Derivative (AMPBS) nih.gov
ParameterValueDescription
Crystal SystemMonoclinicThe shape of the unit cell.
Space GroupP2₁/nThe symmetry elements within the unit cell.
Dihedral Angle (Pyrimidine/Benzene)82.55 (5)°The angle between the planes of the two aromatic rings.
π–π Stacking Distance3.522(2) ÅThe intercentroid separation between two interacting pyrimidine rings.
Key Intermolecular InteractionC–H···O, N–H···NTypes of hydrogen bonds stabilizing the crystal structure.

Single-Crystal X-ray Diffraction (SC-XRD) of this compound Derivatives

Single-crystal X-ray diffraction is an indispensable tool for the unambiguous determination of the molecular structure of crystalline solids. For derivatives of this compound, this technique provides precise data on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the crystalline state.

The process involves irradiating a single crystal of a derivative with a focused X-ray beam. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, is meticulously recorded. By analyzing the positions and intensities of the diffracted X-rays, a detailed three-dimensional model of the electron density, and thus the atomic arrangement within the crystal lattice, can be constructed.

While specific crystallographic data for this compound is not publicly available, analysis of closely related pyrimidine and sulfonamide derivatives provides a strong indication of the expected structural features. For instance, studies on various sulfonamide derivatives reveal that the geometry around the sulfur atom is typically a distorted tetrahedron. biointerfaceresearch.com The pyrimidine ring is expected to be essentially planar. nih.gov

The table below presents representative crystallographic data for a related pyrimidine sulfonamide derivative, N-(5-Acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, to illustrate the type of information obtained from an SC-XRD study. nih.gov

Parameter Value
Compound Name N-(5-Acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide
Chemical Formula C₁₃H₁₃N₃O₃S
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.345(2)
b (Å) 12.011(3)
c (Å) 11.567(3)
α (°) 90
β (°) 101.45(3)
γ (°) 90
Volume (ų) 1408.9(6)
Z 4

This interactive table provides representative crystallographic data for a related compound to illustrate the outputs of an SC-XRD analysis. Data sourced from a study on N-(5-Acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. nih.gov

Analysis of Crystal Packing and Intermolecular Interactions (e.g., hydrogen bonding, π-π stacking)

The solid-state structure of this compound derivatives is not solely defined by the covalent bonds within the molecule but also by a complex interplay of non-covalent intermolecular interactions. These forces dictate how the molecules arrange themselves in the crystal lattice, a phenomenon known as crystal packing. Understanding these interactions is fundamental in the field of crystal engineering. researchgate.net

Hydrogen Bonding: Hydrogen bonds are among the most significant directional interactions that guide the assembly of molecules in a crystal. beilstein-journals.org In derivatives of this compound, the pyrimidine ring nitrogens and the oxygen atoms of the sulfonyl group are potential hydrogen bond acceptors. If the derivative contains hydrogen bond donors, such as an amino group, a rich network of hydrogen bonds can be anticipated. For example, in the crystal structures of related sulfonamides, N-H···N and N-H···O hydrogen bonds are commonly observed, often forming dimers or extended chains that stabilize the crystal structure. nih.govresearchgate.net The analysis of furosemide (B1674285) polymorphs, for instance, highlights the variability in hydrogen-bonding modes and their impact on crystal packing. researchgate.net

The following table summarizes the types of intermolecular interactions that are expected to be significant in the crystal packing of this compound derivatives, based on the analysis of analogous compounds.

Interaction Type Potential Participating Groups Significance Representative Finding
Hydrogen Bonding Sulfonyl oxygens, Pyrimidine nitrogens (as acceptors); Amine/hydroxyl groups on derivatives (as donors)Directional control of molecular assembly, formation of supramolecular synthons. researchgate.netFormation of N—H⋯N hydrogen bonds between neighboring molecules creates a three-dimensional network. nih.gov
π-π Stacking Pyrimidine ringContributes to crystal stability through attractive forces between aromatic rings. researchgate.netmdpi.comInteractions between phenyl and pyrimidine groups form molecular chains. nih.gov
C-H···O/N Interactions Methoxy group hydrogens, Pyrimidine C-H bonds; Sulfonyl oxygens, Pyrimidine nitrogensWeaker, but numerous interactions that contribute to the overall packing efficiency. nih.govThese non-classical hydrogen bonds help to consolidate the crystal structure. nih.gov

This interactive table outlines the key intermolecular interactions anticipated in the crystal structures of this compound derivatives, with illustrative findings from related compounds.

The combination of these intermolecular forces results in a unique three-dimensional architecture for each crystalline derivative. The study of these packing arrangements is not only of academic interest but also has practical implications for the material's physical properties, such as solubility and stability. nih.gov

Theoretical and Computational Chemistry Studies

Electronic Structure and Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of a molecule. By solving approximations of the Schrödinger equation, these methods elucidate the electronic structure, which in turn governs the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between accuracy and computational cost, making it a standard tool for routine calculations on medium-sized organic molecules.

For 2-Methoxypyrimidine-5-sulfonyl chloride, DFT calculations would be employed to determine its most stable three-dimensional conformation through a process called geometry optimization. This involves systematically adjusting the positions of the atoms until the lowest energy state (a minimum on the potential energy surface) is found. Such a study, typically using a functional like B3LYP combined with a basis set such as 6-311G(d,p), would yield precise values for bond lengths, bond angles, and dihedral angles.

While specific DFT studies on this compound are not prevalent in publicly accessible literature, the expected structural parameters can be hypothesized based on known chemical principles. The pyrimidine (B1678525) ring would be largely planar, with the sulfonyl chloride and methoxy (B1213986) groups adopting specific orientations to minimize steric hindrance.

Table 1: Illustrative DFT-Calculated Geometric Parameters for this compound

This table presents hypothetical, yet chemically reasonable, data that would be obtained from a DFT geometry optimization. Specific, experimentally verified data from published literature is not available.

ParameterAtom Pair/Triplet/QuartetPredicted Value
Bond Length S-Cl~2.05 Å
S=O~1.43 Å
C5-S~1.77 Å
C2-O~1.35 Å
Bond Angle O-S-O~120°
O-S-Cl~107°
C5-S-Cl~105°
C4-C5-C6~118°
Dihedral Angle C4-C5-S-Cl~±90°

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based solely on fundamental physical constants and the principles of quantum mechanics, without the use of experimental data or empirical parameters. These methods, such as Møller–Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are generally more computationally demanding than DFT but can provide higher accuracy for energies and other properties. rsc.org

For a molecule like this compound, high-level ab initio calculations could be used to:

Obtain a highly accurate reference energy value.

Precisely calculate properties like electron affinity and ionization potential.

Investigate the potential energy surfaces of its excited states, which is relevant for understanding its photophysical behavior. nih.gov

Due to their computational expense, these methods are often used to benchmark results from more economical methods like DFT or to study smaller, representative systems. dtic.mil Published ab initio studies specifically detailing the properties of this compound are scarce, but the methodology remains a gold standard for achieving high-accuracy theoretical predictions in chemistry. nih.gov

Frontier Molecular Orbital (FMO) theory is a cornerstone concept for rationalizing chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.com The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the innermost orbital without electrons and acts as an electron acceptor (electrophile). wikipedia.org

A computational analysis of this compound would reveal the energies and spatial distributions of its HOMO and LUMO.

HOMO: The location of the HOMO would indicate the most likely sites for electrophilic attack.

LUMO: The distribution of the LUMO would highlight the most electrophilic centers, which are susceptible to nucleophilic attack. For sulfonyl chlorides, the LUMO is often localized on the sulfur atom and the attached chlorine, indicating this as the primary reactive site for nucleophiles. A study on the related 2-MeSO₂-4-chloropyrimidine showed that the LUMO and LUMO+1 orbitals were centered on the C4 and C2 positions of the pyrimidine ring, respectively, suggesting these sites are prone to nucleophilic aromatic substitution (SNAr). wuxiapptec.com A similar analysis for this compound would be crucial for predicting its reactivity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical reactivity descriptor. A small gap suggests high polarizability and high chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. ijcce.ac.ir Other quantum chemical descriptors derived from these calculations, such as chemical potential, hardness, and electrophilicity index, provide further quantitative measures of the molecule's stability and reactivity. researchgate.net

Table 2: Illustrative FMO Energies and Reactivity Descriptors for this compound

This table illustrates the type of data generated from a quantum chemical calculation for FMO analysis. The values are representative and not from a published study on this specific molecule.

DescriptorDefinitionPredicted Value
EHOMO Energy of the Highest Occupied Molecular Orbital-7.5 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-1.2 eV
HOMO-LUMO Gap (ΔE) ELUMO - EHOMO6.3 eV
Ionization Potential (I) -EHOMO7.5 eV
Electron Affinity (A) -ELUMO1.2 eV
Global Hardness (η) (I - A) / 23.15 eV
Electrophilicity Index (ω) (I + A)² / (8 * η)1.15 eV

Computational Modeling of Reaction Mechanisms and Pathways

Computational chemistry is invaluable for mapping the entire energy landscape of a chemical reaction, providing insights into reaction mechanisms that complement experimental kinetic studies. acs.org

A chemical reaction proceeds from reactants to products via a high-energy intermediate known as the transition state (TS). The transition state is a first-order saddle point on the potential energy surface, representing the maximum energy point along the minimum energy reaction pathway.

For reactions involving this compound, such as its reaction with a nucleophile (e.g., an amine or alcohol), computational methods can be used to locate the precise geometry of the transition state. researchgate.net Frequency calculations are then performed to confirm the nature of this structure; a true transition state has exactly one imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate.

Once the transition state is characterized, its energy can be calculated. The difference in energy between the reactants and the transition state is the activation energy barrier (Ea) . A lower activation energy implies a faster reaction rate, as a larger fraction of reactant molecules will possess sufficient thermal energy to overcome the barrier. By calculating the activation barriers for different potential pathways, chemists can predict which reaction is kinetically favored. For the solvolysis of arenesulfonyl chlorides, a bimolecular nucleophilic substitution (SN2) mechanism is often observed, and computational studies can model the role of solvent molecules in stabilizing the transition state. researchgate.net

Many organic molecules possess multiple reactive sites, leading to questions of selectivity.

Chemoselectivity refers to the preferential reaction of one functional group over another.

Regioselectivity refers to the preferential reaction at one position over another.

This compound has several potential reactive sites: the sulfonyl chloride group is a strong electrophile, and the pyrimidine ring itself can undergo nucleophilic aromatic substitution. Computational modeling can predict the selectivity of its reactions. For instance, in a reaction with a nucleophile, one can calculate the activation energy barriers for attack at the sulfur atom versus attack at an electrophilic carbon on the pyrimidine ring.

A study on 2-MeSO₂-4-chloropyrimidine demonstrated how computational analysis could explain observed regioselectivity. wuxiapptec.com While FMO analysis alone was insufficient, modeling the transition states for nucleophilic attack at the C2 and C4 positions revealed that hydrogen bonding between the reactant and the MeSO₂ group directed the reaction to the C2 position, lowering its transition state energy. wuxiapptec.com A similar computational approach for this compound would be essential to predict whether an incoming nucleophile would react at the sulfonyl group (to form a sulfonamide or sulfonate ester) or at a carbon atom on the pyrimidine ring, and to rationalize the outcome under different reaction conditions. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

Computational studies, including conformational analysis and molecular dynamics (MD) simulations, are instrumental in elucidating the three-dimensional structure and dynamic behavior of this compound. These studies help to understand how the molecule adapts its shape in different environments, which is fundamental to its reactivity and interaction with biological targets.

Molecular dynamics simulations of related phenyl-pyrimidine systems have demonstrated that the core aromatic rings are not always coplanar and can exhibit a range of dihedral angles. aps.org These simulations highlight the importance of accurately modeling intermolecular forces, including quadrupole moments, to reproduce experimentally observed phases. aps.org For this compound, MD simulations would be expected to show significant flexibility in the orientation of the sulfonyl chloride group, which would have implications for its interaction with solvent molecules and biological receptors.

The solvent environment plays a critical role in determining the molecular structure and reactivity of this compound. The polarity of the solvent can influence the conformational equilibrium and the rates of reactions involving the sulfonyl chloride group.

Theoretical studies on the solvolysis of sulfonyl chlorides indicate that the reaction mechanism is sensitive to the solvent's nucleophilicity and ionizing power. For many sulfonyl chlorides, a concerted SN2 mechanism is proposed for their solvolysis in hydroxylic solvents. The reactivity of sulfonyl chlorides in nucleophilic substitution reactions can be significantly affected by the solvent's ability to stabilize the transition state. For instance, in reactions with amines, polar solvents that can accept hydrogen bonds tend to enhance the reaction rate.

While specific solvatochromic studies on this compound are not extensively documented, research on similar heterocyclic compounds like 2-thiocytosine (B14015) has shown significant shifts in absorption spectra with varying solvent polarity. nih.gov These shifts are attributed to changes in the dipole moments of the molecule upon excitation and specific interactions with solvent molecules. nih.gov Such studies underscore the importance of considering the solvent environment when predicting the electronic and reactive properties of this compound.

The following table summarizes the general effects of solvents on the reactivity of related sulfonyl chlorides:

Solvent PropertyEffect on ReactivityRationale
Polarity Generally increases reaction ratesStabilization of polar transition states and intermediates.
Nucleophilicity Accelerates SN2 reactionsThe solvent acts as a nucleophile, participating directly in the reaction mechanism.
Hydrogen Bond Donating Ability Can stabilize the leaving group (chloride ion)Facilitates the departure of the leaving group in solvolysis reactions.
Hydrogen Bond Accepting Ability Can enhance the nucleophilicity of amine reactantsBy forming hydrogen bonds with the amine, it increases its electron-donating capacity.

In Silico Ligand-Target Interaction Studies (Computational Aspects Only)

Computational techniques are extensively used to predict and analyze the interactions of small molecules like this compound with biological targets. These methods are pivotal in drug discovery for identifying potential lead compounds and optimizing their binding affinity and selectivity.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a receptor. For derivatives of this compound, such as sulfonamides, docking studies have been employed to understand their binding modes with various enzymes. For example, in studies of pyrazolo[1,5-a]pyrimidines, molecular docking revealed potent inhibition of enzymes like 14-alpha demethylase and transpeptidase. nih.gov

Docking simulations of pyrimidine sulfonamide derivatives against cancer targets like the PI3Kα active site have shown that these compounds can form stable complexes through hydrogen bonding and other interactions. researchgate.net The binding affinity is often quantified by a scoring function, which estimates the free energy of binding. Lower binding energy values typically indicate a more stable ligand-receptor complex.

The table below presents hypothetical docking scores for this compound derivatives against a generic kinase target, illustrating the type of data generated from such studies.

DerivativeDocking Score (kcal/mol)Key Interacting Residues
Parent Compound -6.5Lys72, Asp184
Amide Derivative -7.8Lys72, Asp184, Glu91
Aniline Derivative -8.2Lys72, Asp184, Phe167 (π-π stacking)

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to interact with a specific biological target. A pharmacophore model can then be used as a query to search large chemical databases for novel compounds that match these features, a process known as virtual screening.

For pyrimidine-based inhibitors, pharmacophore models have been successfully developed to identify new active compounds. ekb.eg For instance, a five-point pharmacophore model for 2-phenylpyrimidine (B3000279) analogues as PDE4B inhibitors included features like hydrogen bond acceptors and aromatic rings, leading to the identification of potent inhibitors. Similarly, pharmacophore models for diarylpyrimidine derivatives as HIV-1 reverse transcriptase inhibitors have highlighted the importance of specific nitrogen atoms in the pyrimidine ring for activity. achemblock.com

A typical pharmacophore model for a kinase inhibitor based on the pyrimidine scaffold might include the features shown in the table below.

Pharmacophore FeatureDescriptionRole in Binding
Hydrogen Bond Acceptor Nitrogen atoms in the pyrimidine ringInteraction with hinge region residues of the kinase
Hydrogen Bond Donor Amine group in sulfonamide derivativesInteraction with backbone carbonyls
Aromatic Ring The pyrimidine ring itselfπ-π stacking interactions with aromatic residues
Hydrophobic Group Substituents on the pyrimidine ringOccupying hydrophobic pockets in the binding site

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds and provide insights into the structural features that are important for activity.

Numerous QSAR studies have been conducted on pyrimidine derivatives for various biological activities, including anticancer and anti-inflammatory effects. nih.gov These studies often use a variety of molecular descriptors, such as electronic, steric, and lipophilic properties, to build the models. For example, a QSAR study on pyrimidine derivatives as VEGFR-2 inhibitors found that both multiple linear regression (MLR) and artificial neural network (ANN) models could effectively predict anticancer activity, with the ANN model showing superior performance. nih.gov

In a QSAR study of sulfonylurea derivatives containing arylpyrimidine moieties, a 3D-QSAR model indicated that bulky groups at the 5-position of the pyrimidine ring were favorable for fungicidal activity. This suggests that for this compound derivatives, the nature of the substituent replacing the chlorine atom could significantly impact biological activity.

The following table shows a hypothetical QSAR equation for a series of pyrimidine sulfonamide derivatives, illustrating the relationship between biological activity (pIC50) and various molecular descriptors.

DescriptorCoefficientInterpretation
LogP (Lipophilicity) +0.45Increased lipophilicity is favorable for activity.
Molecular Weight -0.01Increased molecular weight is slightly unfavorable.
HOMO Energy +0.20Higher HOMO energy (more easily oxidized) is favorable.
Steric Parameter (MR) +0.15Increased molar refractivity (bulk) at a specific position is favorable.
(Constant) 3.50Baseline activity

This table represents a hypothetical QSAR model for illustrative purposes.

Conclusion and Future Research Perspectives

Summary of Current Research Advances and Synthetic Utility

The primary synthetic utility of 2-Methoxypyrimidine-5-sulfonyl chloride lies in its function as a versatile building block. The sulfonyl chloride moiety is a powerful electrophile, most commonly reacting with primary or secondary amines to form stable sulfonamide linkages. nih.gov This reaction is fundamental in medicinal chemistry for connecting different molecular fragments. The resulting sulfonamide group is a key pharmacophore found in a multitude of approved drugs. Research on analogous compounds, such as 2-thiouracil-5-sulfonamides, has demonstrated that derivatives synthesized from the corresponding sulfonyl chloride exhibit promising anticancer activities, suggesting that the presence of the sulfonamide group is crucial for cytotoxicity. mdpi.com

Recent advancements have focused on overcoming the limitations of traditional sulfonyl chloride synthesis, which often requires harsh and unselective reagents like phosphorus oxychloride or chlorosulfonic acid. nih.gov A significant breakthrough is the development of methods for the late-stage formation of sulfonyl chlorides from stable and often more complex primary sulfonamides. nih.govd-nb.info One modern approach utilizes a pyrylium salt (Pyry-BF4) as an activating agent, which allows for the conversion of a poorly reactive sulfonamide NH2 group into a highly reactive sulfonyl chloride under mild conditions. d-nb.inforesearchgate.net This strategy is particularly valuable as it permits the modification of densely functionalized molecules at a late stage of a synthetic sequence, expanding the possibilities for drug discovery. d-nb.info This technique allows a variety of nucleophiles to be coupled, leading to the synthesis of complex sulfonamides, sulfonates, and other sulfur-containing derivatives. nih.gov

Identification of Remaining Challenges and Unexplored Reactivity

The reactivity of this compound remains largely focused on its reaction with amines. Its potential for reaction with a broader range of nucleophiles is an area ripe for exploration. For instance, its utility in forming sulfonates (via reaction with alcohols), thioethers (via reaction with thiols), or even carbon-sulfur bonds through coupling with organometallic reagents is not well-documented. Exploring these alternative reaction pathways could significantly broaden the synthetic utility of this compound, allowing for the creation of new molecular scaffolds that are currently inaccessible.

Emerging Trends and Novel Applications for Pyrimidine (B1678525) Sulfonyl Chlorides

A major emerging trend in drug discovery is late-stage functionalization , where complex, drug-like molecules are modified in the final steps of a synthesis to rapidly generate a diverse set of analogues for biological testing. d-nb.info Pyrimidine sulfonyl chlorides, or their sulfonamide precursors that can be converted in situ, are perfectly suited for this approach. nih.govresearchgate.net This allows chemists to introduce the 2-methoxypyrimidine-5-sulfonamide moiety into a lead compound and then diversify it, fine-tuning its pharmacological properties.

Another area of growing interest is the development of covalent inhibitors . These therapeutic agents form a permanent bond with their biological target, often leading to enhanced potency and duration of action. The high reactivity of the sulfonyl chloride group makes it a candidate for use as a "warhead" in such inhibitors, targeting nucleophilic amino acid residues (like lysine or cysteine) in a protein's active site.

Furthermore, the broad biological activities associated with the pyrimidine core continue to inspire new applications. nih.gov Derivatives are being explored for a wide range of uses, including as anticancer, antiviral, antibacterial, and anti-inflammatory agents, as well as in agriculture as pesticides. nih.govmdpi.com The ability to easily synthesize a library of derivatives from this compound makes it a valuable tool in screening for these novel applications.

Future Directions for Theoretical and Experimental Investigations

To unlock the full potential of this compound and related compounds, both theoretical and experimental investigations are necessary.

Theoretical Investigations:

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to predict the reactivity of the sulfonyl chloride group with various nucleophiles. This can help prioritize experimental efforts and uncover novel, non-obvious reaction pathways.

Molecular Docking: In silico docking studies can be used to model how potential derivatives of this compound might bind to specific biological targets, such as enzyme active sites. This can guide the rational design of new inhibitors for diseases like cancer or viral infections.

Experimental Investigations:

Reaction Optimization: There is a need to develop more robust, scalable, and environmentally friendly synthetic routes to this compound and other substituted pyrimidine sulfonyl chlorides. This could involve exploring flow chemistry techniques or novel catalytic systems that avoid harsh reagents.

Library Synthesis and Screening: A systematic experimental approach would involve synthesizing a diverse library of compounds from this compound by reacting it with a wide array of amines, alcohols, and other nucleophiles. nih.gov This library could then be screened against various biological targets, such as protein kinases, G-protein coupled receptors (GPCRs), and viral enzymes, to identify new lead compounds for drug development.

Exploration of Unconventional Reactivity: Future work should focus on experimentally validating the unexplored reactivity of the sulfonyl chloride group, such as its participation in transition-metal-catalyzed cross-coupling reactions to form new C-S or S-N bonds.

The following table summarizes key future research perspectives for this compound class.

Research AreaFocusPotential Impact
Synthetic Methodology Development of milder, more selective synthesis routes.Increased accessibility and broader substrate scope for complex molecule synthesis.
Reactivity Expansion Investigation of reactions with non-amine nucleophiles (e.g., thiols, alcohols, organometallics).Creation of novel molecular scaffolds and expansion of synthetic utility.
Medicinal Chemistry Use in late-stage functionalization and as a warhead for covalent inhibitors.Accelerated drug discovery and development of more potent therapeutics.
Computational Chemistry DFT and molecular docking studies.Rational design of new compounds and prediction of their biological activity.
Biological Screening Synthesis of compound libraries for high-throughput screening.Discovery of novel biological activities in areas like oncology, virology, and agriculture.

By pursuing these future directions, the scientific community can continue to build upon the foundational importance of the pyrimidine scaffold and leverage the unique reactivity of this compound to drive innovation in chemical synthesis and medicine.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-methoxypyrimidine-5-sulfonyl chloride in laboratory settings?

  • Methodological Answer :

  • Always wear PPE: chemical-resistant gloves, lab coat, safety goggles, and a respirator if aerosolization is possible. Work in a fume hood to minimize inhalation risks.
  • Avoid skin contact due to potential sulfonyl chloride reactivity; immediately rinse with water for 15 minutes if exposed .
  • Store in a cool, dry place away from moisture and bases. Use airtight containers to prevent hydrolysis. Dispose of waste via approved hazardous chemical disposal services .

Q. How is this compound synthesized, and what parameters are critical for success?

  • Methodological Answer :

  • Synthetic Route : Typically prepared via chlorosulfonation of 2-methoxypyrimidine using chlorosulfonic acid under controlled temperatures (0–5°C).
  • Key Parameters :
  • Temperature Control : Excess heat leads to over-sulfonation or decomposition. Monitor with a thermocouple.
  • Moisture Exclusion : Use anhydrous solvents (e.g., dry dichloromethane) to prevent hydrolysis to the sulfonic acid .
  • Reaction Progress : Track via TLC (silica gel, hexane/ethyl acetate 3:1) or in situ FTIR to detect S=O stretching (~1370 cm⁻¹) .

Q. What spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H NMR (DMSO-d6) shows pyrimidine protons at δ 8.5–9.0 ppm (aromatic) and methoxy group at δ 3.9–4.1 ppm. ¹³C NMR confirms sulfonyl chloride (C-SO₂Cl at ~125 ppm) .
  • Mass Spectrometry : ESI-MS in negative mode detects [M-H]⁻ at m/z 246.60 (C₅H₂ClF₃N₂O₂S) .
  • Elemental Analysis : Verify Cl and S content to confirm purity (>95%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity in sulfonyl chloride derivatives?

  • Methodological Answer :

  • Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and direct sulfonation to the 5-position .
  • Catalysis : Introduce Lewis acids (e.g., AlCl₃) to activate the pyrimidine ring, favoring electrophilic substitution at the electron-deficient position .
  • Computational Modeling : Employ DFT calculations (e.g., Gaussian) to predict reactive sites based on frontier molecular orbitals .

Q. How to resolve contradictions in reactivity data between this compound and analogs under nucleophilic substitution?

  • Methodological Answer :

  • Comparative Kinetic Studies : Measure reaction rates with amines (e.g., aniline vs. bulky tert-butylamine) to assess steric/electronic effects. Use HPLC to quantify product ratios .
  • Solvent Polarity : Test in DMSO (high polarity) vs. THF (low polarity) to determine if solvent-assisted mechanisms dominate.
  • Isotopic Labeling : Use ³⁵S-labeled sulfonyl chloride to track substitution pathways via autoradiography .

Q. What are the decomposition pathways of this compound during storage, and how can stability be improved?

  • Methodological Answer :

  • Pathways : Hydrolysis to 2-methoxypyrimidine-5-sulfonic acid (accelerated by moisture) or thermal decomposition to SO₂ and chlorinated byproducts .
  • Stabilization :
  • Store under inert gas (argon) in amber glass vials at -20°C.
  • Add desiccants (molecular sieves) to containers.
  • Avoid prolonged storage; use freshly synthesized batches for critical reactions .

Q. How can computational tools predict novel reactions involving this compound?

  • Methodological Answer :

  • Reactivity Prediction : Use Molsoft or Schrödinger Suite to model transition states for nucleophilic attacks, focusing on sulfonyl chloride’s electrophilic sulfur .
  • Docking Studies : Screen for potential biological targets (e.g., enzyme active sites) using AutoDock Vina, leveraging PubChem’s 3D conformer data .
  • Degradation Modeling : Apply QSPR models to correlate molecular descriptors (e.g., Hammett σ) with hydrolysis rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.